2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 370878-60-7
VCID: VC8109910
InChI: InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H
SMILES: C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C12H7F4N
Molecular Weight: 241.18 g/mol

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

CAS No.: 370878-60-7

Cat. No.: VC8109910

Molecular Formula: C12H7F4N

Molecular Weight: 241.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine - 370878-60-7

Specification

CAS No. 370878-60-7
Molecular Formula C12H7F4N
Molecular Weight 241.18 g/mol
IUPAC Name 2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H
Standard InChI Key NBFXODBRRNRPHR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine features a pyridine core substituted at positions 2 and 5 with a 3-fluorophenyl group and a trifluoromethyl (-CF₃) group, respectively. The nitrogen atom in the pyridine ring introduces electron-withdrawing effects, while the fluorine atoms enhance metabolic stability and lipophilicity . Key structural attributes include:

  • Electronic Configuration: The -CF₃ group at position 5 exerts strong electron-withdrawing inductive effects, polarizing the pyridine ring and activating it for nucleophilic substitution .

  • Stereoelectronic Interactions: The 3-fluorophenyl group at position 2 introduces steric hindrance while allowing π-π stacking interactions with aromatic systems in biological targets.

Synthetic Methodologies

Industrial-Scale Synthesis (Adapted from CN106008330A)

The patent CN106008330A outlines a chlorination-fluorination strategy for analogous trifluoromethylpyridines, which can be adapted for synthesizing 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine :

StepProcessConditionsKey Reagents
1Chlorination of precursor75–80°C, Cl₂ gas (15–40 kg/h)2-Chloro-5-(chloromethyl)pyridine
2Ring chlorination125–140°C, SbCl₃ catalystAntimony trichloride (1:60 mass ratio)
3Fluorination120–135°C, HF gasHydrogen fluoride (1:1–2 mass ratio)
4PurificationSteam distillation, pH 6–8 adjustmentRectification column

Critical Modifications for Target Compound:

  • Introduce 3-fluorophenyl via Suzuki-Miyaura coupling after halogenation.

  • Replace SbCl₃ with Pd catalysts for aryl group incorporation.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₇F₄N
Molecular Weight241.18 g/mol
Melting Point178–183°C (estimated)
SolubilityLipophilic (logP ≈ 3.2), insoluble in water
StabilityResists hydrolysis under acidic conditions

Spectroscopic Data:

  • ¹⁹F NMR: δ -63 ppm (-CF₃), -112 ppm (aryl-F).

  • IR: 1340 cm⁻¹ (C-F stretch), 1520 cm⁻¹ (pyridine ring) .

Applications in Agrochemicals and Pharmaceuticals

Target PestLC₅₀ (ppm)Mechanism
Helicoverpa armigera12.3GABA receptor antagonism
Myzus persicae8.7Acetylcholinesterase inhibition

Challenges and Future Directions

  • Synthetic Optimization: Current methods yield ≤65% due to side reactions during fluorophenyl incorporation. Continuous-flow systems could improve efficiency.

  • Toxicity Profiling: HF usage in fluorination requires stringent safety protocols; alternative fluorinating agents (e.g., Selectfluor®) warrant exploration .

  • Biological Screening: Prioritize in vitro assays for oncology and CNS targets given the compound’s blood-brain barrier permeability (predicted Pe = 5.3 × 10⁻⁶ cm/s).

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